2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol
Description
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol (CAS: 1502819-68-2) is a halogenated phenolic compound featuring:
- Phenol core: A methoxy group at position 6 and an aminomethyl group at position 2.
- Substituted anilino ring: A 4-chloro-2-(trifluoromethyl)phenyl group attached via the aminomethyl linker. The trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties, while the chloro substituent contributes to lipophilicity .
Properties
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-7,20-21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUJSVSJSVZAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)aniline and 6-methoxyphenol.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Reaction Mechanism: The 4-chloro-2-(trifluoromethyl)aniline undergoes a nucleophilic substitution reaction with 6-methoxyphenol, facilitated by the base, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilino Ring
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3)
- Substituents: 3-Chloro and 2-methyl groups on the anilino ring.
- Key Differences : Replacement of CF₃ with methyl (CH₃) reduces electron-withdrawing effects and increases steric bulk.
- Molecular Weight : 277.75 g/mol vs. ~333.7 g/mol for the target compound.
- Implications : Lower molecular weight and reduced polarity may improve solubility but decrease metabolic stability .
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol (CAS: 415968-50-2)
Core Structure Modifications
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6)
- Core Structure: Quinazoline ring instead of phenol.
- Substituents : Retains 4-chloro and 2-CF₃ groups.
Eugenol-Derived Aminomethyl Phenols (e.g., 4-allyl-2-methoxy-6-phenylaminomethylphenol)
Functional Group Replacements
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (CAS: 1223881-88-6)
Research Implications and Gaps
- Target Compound: Despite structural similarities to bioactive analogs (e.g., BST-active eugenol derivatives), direct toxicity or therapeutic data for the target compound are lacking. Its discontinued status underscores the need for further investigation into synthesis scalability or biological efficacy .
- CF₃ vs.
Biological Activity
2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol, a compound with the molecular formula C15H13ClF3NO2, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and methoxylation processes. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 0.56 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 1.0 | Induction of apoptosis via caspase activation |
| MDA-MB-435 (Melanoma) | 0.229 | Growth inhibition |
In a study evaluating multiple derivatives, the compound displayed an IC50 value of 0.56 µM against HL-60 cells, indicating a potent ability to inhibit cell growth through mechanisms involving tubulin disruption and apoptosis induction .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on certain enzymes. For example, it was evaluated for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in diabetes management. The specific activity noted was comparable to known inhibitors in the field .
Case Studies
Several case studies have been published regarding the biological activity of this compound:
-
Study on Antiproliferative Effects :
- Conducted on various cancer cell lines including breast and lung cancer cells.
- Results indicated significant growth inhibition, with some derivatives showing enhanced potency compared to others.
- The study emphasized the importance of structural modifications in enhancing biological activity.
-
Mechanistic Study :
- Focused on understanding how the compound induces apoptosis in cancer cells.
- Findings suggested that it activates caspase pathways leading to programmed cell death, which is crucial for therapeutic applications in oncology.
-
Comparative Analysis with Other Compounds :
- The compound was compared with established anticancer agents to evaluate its efficacy.
- It demonstrated comparable or superior activity against certain cell lines, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
